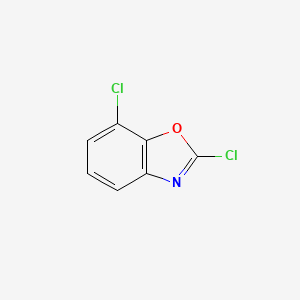

2,7-Dichlorobenzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAKWVONFSNHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86691-34-1 | |

| Record name | 2,7-dichloro-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,6-Dichlorobenzoxazole for Advanced Drug Development

Abstract: This document provides an in-depth analysis of the core physicochemical properties of 2,6-Dichlorobenzoxazole (CAS No: 3621-82-7), a key heterocyclic intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1][2] This guide is structured to deliver not just raw data, but actionable insights for researchers, chemists, and formulation scientists. We will explore the compound's molecular structure, spectroscopic signature, solubility, and partitioning behavior. A detailed experimental protocol for determining the octanol-water partition coefficient (LogP)—a critical parameter for predicting ADME properties—is provided, underscoring the practical application of these fundamental characteristics in a drug development context.

Introduction: The Strategic Importance of Benzoxazoles

The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[3][4] As structural isosteres of naturally occurring nucleic bases, benzoxazole derivatives can readily engage with biological polymers, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] 2,6-Dichlorobenzoxazole serves as a crucial, high-purity building block for more complex bioactive molecules.[6] A comprehensive understanding of its physicochemical profile is therefore not merely academic; it is the foundational data upon which successful synthesis campaigns, formulation strategies, and ultimately, effective new chemical entities are built.

Molecular Structure and Identification

2,6-Dichlorobenzoxazole is an aromatic heterocyclic compound featuring a benzene ring fused to an oxazole ring. The "2,6-dichloro" designation indicates chlorine substituents at position 6 on the benzene ring and position 2 on the oxazole moiety.[1] This substitution pattern significantly influences the molecule's electronic distribution, stability, and reactivity.

Caption: Chemical structure of 2,6-Dichlorobenzoxazole.

Core Physicochemical Properties

The fundamental physicochemical data for 2,6-Dichlorobenzoxazole are summarized below. These values are critical for predicting the compound's behavior in various chemical and biological environments.

| Property | Value | Source(s) |

| IUPAC Name | 2,6-dichloro-1,3-benzoxazole | [7] |

| CAS Number | 3621-82-7 | [7][8] |

| Molecular Formula | C₇H₃Cl₂NO | [1][7][8] |

| Molecular Weight | 188.01 g/mol | [7][8] |

| Appearance | White to off-white/light yellow crystalline solid | [1][9] |

| Melting Point | 49-51 °C | [9][10] |

| Boiling Point | 110 °C @ 13 mmHg | [9][11][12] |

| Density | 1.522 g/cm³ | [9] |

| LogP (n-octanol/water) | 3.01 - 3.42 | [10][13] |

| pKa (Predicted) | -0.96 ± 0.30 | [9] |

| Flash Point | 100.7 - 101 °C | [9][13] |

Spectroscopic Profile: Structural Confirmation

While specific spectra for this compound are not publicly available, its structure can be unequivocally confirmed using standard spectroscopic techniques. Based on the analysis of related benzoxazole derivatives, the following spectral characteristics are expected.[3][4][5]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets and a doublet of doublets) would confirm the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR would display signals for the seven unique carbon atoms in the molecule. The carbon attached to the nitrogen (C=N) would appear significantly downfield.

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the functional groups. A strong band around 1600-1650 cm⁻¹ would correspond to the C=N stretching vibration. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C-Cl stretching vibrations would appear in the fingerprint region (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 187. The characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 65% of the M⁺ peak, and an M+4 peak) would be a definitive indicator of the compound's elemental composition.

Solubility and Partitioning Behavior: Implications for Drug Development

Solubility: 2,6-Dichlorobenzoxazole is described as being moderately soluble in organic solvents such as ethanol and acetone, with lower solubility in water.[1] This is consistent with its largely nonpolar, aromatic structure. For drug development purposes, this suggests that formulation with organic co-solvents or lipid-based systems may be necessary for parenteral administration.

Partition Coefficient (LogP): The reported LogP value of ~3.01 indicates that the compound is significantly more soluble in an organic phase (n-octanol) than in an aqueous phase (water).[13]

-

Expert Insight: A LogP in this range (typically 1-3 for orally absorbed drugs) is often correlated with good membrane permeability. However, a value over 3 can sometimes be associated with challenges such as increased metabolic clearance and potential for off-target toxicity due to non-specific binding to lipophilic pockets in proteins. This makes the experimental determination of LogP a critical step in the hit-to-lead optimization process.

Experimental Protocol: HPLC-Based Determination of LogP

To ensure trustworthy and reproducible data, a standardized method for determining the LogP is essential. The following protocol utilizes High-Performance Liquid Chromatography (HPLC), which is a rapid and reliable alternative to the traditional shake-flask method.

Rationale: This method correlates the retention time of the analyte on a reverse-phase column with the known LogP values of a series of standard compounds. It is less labor-intensive than the shake-flask method and requires only a small amount of material.

Caption: Workflow for LogP determination via HPLC.

Step-by-Step Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is required.

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of methanol or acetonitrile and water (e.g., 60:40 v/v). The phase must be filtered and degassed.

-

-

Standard & Sample Preparation:

-

Standards: Prepare a set of 5-7 standard compounds with well-documented LogP values that bracket the expected LogP of the analyte. Dissolve each in the mobile phase to a concentration of ~0.1 mg/mL.

-

Analyte: Accurately weigh and dissolve 2,6-Dichlorobenzoxazole in the mobile phase to a similar concentration.

-

-

Chromatographic Run:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a void volume marker (e.g., uracil or sodium nitrate) to determine the dead time (t₀).

-

Inject each standard and the analyte solution, recording the retention time (tR) for each peak.

-

-

Data Analysis & Calculation:

-

For each compound (standards and analyte), calculate the capacity factor (k') using the formula: k' = (tR - t₀) / t₀ .

-

Calculate the logarithm of the capacity factor (log k').

-

Create a calibration curve by plotting the known LogP values of the standards (y-axis) against their calculated log k' values (x-axis).

-

Perform a linear regression on the data points. The resulting equation will be in the form: LogP = m(log k') + c .

-

Using the calculated log k' for 2,6-Dichlorobenzoxazole, interpolate its LogP value from the regression equation.

-

Trustworthiness Check: The validity of this protocol is ensured by the quality of the linear regression. A correlation coefficient (R²) of >0.98 for the calibration curve indicates a reliable correlation and provides confidence in the determined LogP value.

Chemical Reactivity and Stability

-

Stability: As a chlorinated aromatic heterocycle, 2,6-Dichlorobenzoxazole is a relatively stable compound under standard conditions.[11] However, it should be stored under an inert atmosphere (e.g., argon) and refrigerated to prevent slow degradation over time.[9]

-

Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it a valuable electrophilic partner for synthesizing a variety of derivatives. This reactivity is the basis for its utility as a chemical intermediate.[9][12][14] It is used, for example, in the synthesis of complex insecticides.[9][12]

Conclusion

2,6-Dichlorobenzoxazole is a foundational building block for medicinal and agricultural chemistry. Its physicochemical properties—a moderate melting point, LogP value around 3, and susceptibility to nucleophilic attack—define its utility and handling requirements. The data and protocols presented in this guide provide researchers with the necessary insights to effectively utilize this compound in synthesis, predict its ADME behavior in derivatives, and develop robust analytical methods for its characterization. A rigorous, data-driven approach to understanding these core properties is paramount to accelerating the drug development pipeline.

References

-

PrepChem. (n.d.). Synthesis of 2,6-dichlorobenzoxazole. Retrieved from [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(92). Available at: [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Retrieved from [Link]

-

Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]

-

ResearchGate. (2020). Theoretical Investigation of Physico-Chemical Properties and Reactivity of Benzoxazole and Its Two Derivatives: A DFT Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Investigation of Physico-Chemical Properties and Reactivity of Benzoxazole and Its Two Derivatives: A DFT Study | Request PDF. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3621-82-7, 2,6-Dichlorobenzoxazole. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzoxazole. Retrieved from [Link]

-

MOLBASE. (n.d.). 2,6-Dichlorobenzoxazole | 3621-82-7. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2,6-dichloro benzoxazole. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzooxazole. Retrieved from [Link]

- Google Patents. (n.d.). CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.

-

Chemsrc. (n.d.). 2,6-Dichlorobenzoxazole | CAS#:3621-82-7. Retrieved from [Link]

-

Semantic Scholar. (2010). Synthesis of 2,6-dichlorobenzoxazole. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2,6-Dichlorobenzoxazole. Retrieved from [Link]

Sources

- 1. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]

- 2. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 7. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-dichlorobenzoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. lookchem.com [lookchem.com]

- 10. 2,6-Dichlorobenzoxazole | CAS#:3621-82-7 | Chemsrc [chemsrc.com]

- 11. aksci.com [aksci.com]

- 12. 2,6-Dichlorobenzoxazole | 3621-82-7 [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 2,6-Dichlorobenzoxazole Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 2,7-Dichlorobenzoxazole: Navigating Data Scarcity Through Analog Analysis

This technical guide offers a comprehensive exploration of 2,7-dichlorobenzoxazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental molecular properties and, acknowledging the current landscape of publicly available data, provide a detailed comparative analysis with its better-documented isomers. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to approach the synthesis and application of this and related compounds.

Core Molecular Profile of this compound

This compound is a specific isomer within the dichlorinated benzoxazole family. While detailed experimental data for this particular compound is sparse in peer-reviewed literature and commercial databases, its fundamental molecular identity has been established.

The core molecular details are summarized below:

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO | [1] |

| Molecular Weight | 188.013 g/mol | [1] |

| CAS Number | 86691-34-1 | [1] |

The benzoxazole core, a fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules. The addition of two chlorine atoms to this scaffold, as in this compound, is expected to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, as well as its reactivity.

The Challenge of Data Scarcity for the 2,7-Isomer

A thorough review of scientific databases reveals a notable lack of detailed experimental data for this compound. In contrast, its isomers, particularly 2,6-dichlorobenzoxazole and 2,5-dichlorobenzoxazole, are more extensively characterized and commercially available. This disparity presents a challenge for researchers specifically interested in the 2,7-isomer.

The reasons for this data gap are likely multifaceted, potentially including more complex or lower-yielding synthetic routes compared to other isomers. For the research and development professional, this necessitates a strategy of informed extrapolation, leveraging the comprehensive data available for analogous compounds to predict the properties and reactivity of the 2,7-isomer.

A Technical Deep Dive into a Representative Analog: 2,6-Dichlorobenzoxazole

To provide a practical framework for researchers, this guide will now focus on the well-characterized 2,6-dichlorobenzoxazole (CAS Number: 3621-82-7) as a technical analog. The insights derived from this isomer serve as a valuable reference point for designing synthetic pathways and anticipating the chemical behavior of this compound.

Synthesis of 2,6-Dichlorobenzoxazole: A Step-by-Step Protocol

Several synthetic routes to 2,6-dichlorobenzoxazole have been reported, often starting from substituted aminophenols or benzoxazolone precursors.[2][3][4][5] A common and effective method involves the chlorination of a benzoxazolone intermediate. The causality behind this choice lies in the relative stability of the benzoxazolone core and the ability to control the chlorination steps.

Below is a representative, multi-step synthesis protocol adapted from published literature:

Experimental Protocol: Synthesis of 2,6-Dichlorobenzoxazole

Objective: To synthesize 2,6-dichlorobenzoxazole from benzoxazolone.

Pillar of Trustworthiness: This protocol integrates established chemical transformations, with each step yielding a characterizable intermediate, ensuring a self-validating workflow.

Step 1: Chlorination of Benzoxazolone

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, add benzoxazolone and a suitable solvent such as phosphorus oxychloride.

-

Reagent Addition: While stirring, introduce a chlorinating agent. Choices include chlorine gas, sulfuryl chloride (SO₂Cl₂), or phosphorus pentachloride (PCl₅).[2] The choice of chlorinating agent is critical; for instance, phosphorus oxychloride can also serve as the solvent.

-

Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure the completion of the chlorination at the 6-position, yielding 6-chlorobenzoxazolone.

-

Work-up and Isolation: After the reaction is complete, the excess solvent and reagents are removed, often by distillation. The resulting intermediate, 6-chlorobenzoxazolone, can then be isolated and purified.

Step 2: Conversion to 2,6-Dichlorobenzoxazole

-

Reaction Setup: The 6-chlorobenzoxazolone intermediate is dissolved in a high-boiling point solvent like toluene.

-

Reagent Addition: A catalyst, such as dimethylformamide, and a second chlorinating agent, like phosphorus pentachloride or tris(trichloromethyl)carbonate, are added.[3]

-

Reaction Conditions: The mixture is heated, often in a stepwise manner, to a temperature of around 105-110°C and held for a period to drive the reaction to completion.[3]

-

Work-up and Isolation: The solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization, to yield 2,6-dichlorobenzoxazole as a solid.

Diagram of Synthetic Workflow

Caption: The role of 2,6-dichlorobenzoxazole as a versatile building block.

Conclusion

While this compound remains a less-explored member of the dichlorobenzoxazole family, its core molecular identity is established. For researchers venturing into the study of this specific isomer, a deep understanding of its better-characterized analogs, such as 2,6-dichlorobenzoxazole, is indispensable. This guide provides a robust starting point by detailing the synthesis, properties, and applications of this representative analog. As new research emerges, the specific characteristics of this compound will hopefully be further elucidated, paving the way for its potential application in drug discovery and materials science.

References

- Google Patents. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.

-

PubChem. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175. [Link]

-

LookChem. Cas 3621-82-7,2,6-Dichlorobenzoxazole. [Link]

- Google Patents. CA1168246A - Process for the manufacture of 2,6- dichlorobenzoxazole and 2,6-dichlorobenzthiazole.

-

Pharmaffiliates. 2,6-Dichlorobenzoxazole: A Versatile Intermediate for Pharmaceutical Development. [Link]

-

PrepChem.com. Synthesis of 2,6-dichlorobenzoxazole. [Link]

-

MOLBASE Encyclopedia. 2,6-Dichlorobenzoxazole|3621-82-7. [Link]

-

ChemCD. 86691-34-1 spectrum | 2,7-DICHLORO-1,3-BENZOXAZOLE | spectrum. [Link]

-

Patsnap. Method for preparing 2,6-dichloro benzoxazole - Eureka. [Link]

-

PubChem. 2,5-Dichlorobenzooxazole | C7H3Cl2NO | CID 10397578. [Link]

- Google Patents. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.

-

Chemsrc. 2,6-Dichlorobenzoxazole | CAS#:3621-82-7. [Link]

-

Semantic Scholar. Synthesis of 2,6-dichlorobenzoxazole. [Link]

-

Seven Chongqing Chemdad Co., Ltd. 2,6-Dichlorobenzoxazole. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of 2,6-Dichlorobenzoxazole: A Comprehensive Analysis by Manufacturer. [Link]

-

ContaminantDB. 2,6-dichlorobenzoxazole (CHEM044337). [Link]

Sources

- 1. cn.chemcd.com [cn.chemcd.com]

- 2. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]

- 3. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis of 2,6-dichlorobenzoxazole | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 2,6-Dichlorobenzoxazole: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of 2,6-dichlorobenzoxazole (CAS No. 3621-82-7), a pivotal heterocyclic building block in contemporary pharmaceutical and agrochemical research. We will delve into its fundamental physicochemical properties, dissect validated synthesis protocols with an emphasis on mechanistic understanding, and survey its applications as a versatile intermediate in the development of novel bioactive molecules. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive technical resource.

Core Compound Identification and Physicochemical Profile

2,6-Dichlorobenzoxazole is an organic compound featuring a benzene ring fused to an oxazole ring, with chlorine substituents at the 2 and 6 positions.[1] This substitution pattern imparts specific reactivity and characteristics to the molecule, making it a valuable precursor in organic synthesis.[1][2]

Table 1: Physicochemical Properties of 2,6-Dichlorobenzoxazole

| Property | Value | Source(s) |

| CAS Number | 3621-82-7 | [3][4] |

| Molecular Formula | C₇H₃Cl₂NO | [1][2][4] |

| Molecular Weight | 188.01 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid | [1][2][5] |

| Melting Point | 49-51 °C | [6][7] |

| Boiling Point | 110 °C at 13 mmHg | [4][7] |

| Solubility | Insoluble in water; soluble in chlorobenzene and other organic solvents like ethanol and acetone.[1][4] | [1][4] |

| SMILES String | Clc1ccc2nc(Cl)oc2c1 | |

| InChI Key | LVVQTPZQNHQLOM-UHFFFAOYSA-N | [1][3] |

Synthesis Methodologies: A Mechanistic Perspective

Several synthetic routes to 2,6-dichlorobenzoxazole have been established, each with distinct advantages concerning yield, purity, and scalability.[8] Below, we detail a prevalent and high-yielding laboratory-scale synthesis, explaining the rationale behind the procedural steps.

Synthesis from 6-Chlorobenzoxazolone

A common and efficient method involves the chlorination of a benzoxazolone precursor. This approach is favored for its high conversion rates and the relative accessibility of the starting materials.

Reaction Scheme:

Caption: Synthesis workflow for 2,6-Dichlorobenzoxazole.

Experimental Protocol:

-

Vessel Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 250 mL of toluene.

-

Reagent Addition: To the toluene, add 0.1 mol of 6-chlorobenzoxazolone, 25 g of phosphorus pentachloride (PCl₅), and 0.5 g of ferric chloride (FeCl₃) as a catalyst.[9]

-

Reaction Execution: The mixture is heated to 60°C with continuous stirring. This temperature is maintained for 30 minutes to ensure the completion of the reaction.[9]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The solvent (toluene) is removed by distillation under reduced pressure. The crude product can then be further purified by recrystallization to yield 2,6-dichlorobenzoxazole with a purity of approximately 98.5% and a yield of around 95.2%.[9]

Causality and Experimental Rationale:

-

Choice of Chlorinating Agent: Phosphorus pentachloride is a potent chlorinating agent capable of converting the hydroxyl group of the enol form of 6-chlorobenzoxazolone into a chloride.

-

Catalyst Function: Ferric chloride acts as a Lewis acid catalyst, activating the PCl₅ and facilitating the chlorination process.

-

Solvent and Temperature: Toluene is an effective solvent for the reactants and has a suitable boiling point for this reaction. The moderate temperature of 60°C provides sufficient energy for the reaction to proceed efficiently without significant decomposition of the product.[9]

Applications in Drug Development and Agrochemicals

The utility of 2,6-dichlorobenzoxazole lies in its reactive sites, which serve as handles for further chemical modifications.[2] This makes it a valuable scaffold for creating diverse libraries of compounds for screening in drug discovery and agrochemical development.

Pharmaceutical Intermediate

The benzoxazole core is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. 2,6-Dichlorobenzoxazole is a key intermediate in the synthesis of novel therapeutic agents, including potential anti-inflammatory and antimicrobial drugs.[2] The two chlorine atoms offer differential reactivity, allowing for selective functionalization to build more complex molecules.[8]

Agrochemical Synthesis

This compound is a crucial intermediate in the production of fine oxadifen and other pesticides.[10] For instance, it is used in the synthesis of fenoxaprop-p-ethyl, a herbicide effective against gramineous weeds in various crops.[10] It is also a precursor for insecticides targeting pests like Spodoptera exigua.[4][7]

Caption: Application pathways of 2,6-Dichlorobenzoxazole.

Safety and Handling

As with many chlorinated organic compounds, 2,6-dichlorobenzoxazole requires careful handling.[1] It is classified as harmful if swallowed and may cause skin and eye irritation.[3][6]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. It is often stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[7][11]

Conclusion

2,6-Dichlorobenzoxazole is a cornerstone intermediate with significant value in both pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity, stemming from its dichlorinated benzoxazole scaffold, allow for the efficient synthesis of a wide array of complex and biologically active molecules. The synthetic protocols, particularly those starting from substituted benzoxazolones, offer high yields and purity, making this compound readily accessible for research and development. A thorough understanding of its chemistry and handling requirements is essential for its safe and effective utilization in creating the next generation of drugs and crop protection agents.

References

-

PrepChem. (n.d.). Synthesis of 2,6-dichlorobenzoxazole. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2,6-dichloro benzoxazole. Retrieved from [Link]

-

DC Chemicals. (n.d.). 2,6-Dichlorobenzoxazole: A Versatile Intermediate for Pharmaceutical Development. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzoxazole. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,6-Dichlorobenzoxazole | CAS#:3621-82-7. Retrieved from [Link]

-

MOLBASE. (n.d.). 2,6-Dichlorobenzoxazole|3621-82-7. Retrieved from [Link]

-

Zhao, Y. (2010). Synthesis of 2,6-dichlorobenzoxazole. Semantic Scholar. Retrieved from [Link]

- Google Patents. (n.d.). CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.

-

ChemBK. (n.d.). 2,5-Dichlorobenzooxazole. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3621-82-7,2,6-Dichlorobenzoxazole. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,6-Dichlorobenzoxazole. Retrieved from [Link]

Sources

- 1. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dichlorobenzoxazole | 3621-82-7 [chemicalbook.com]

- 5. file.leyan.com [file.leyan.com]

- 6. 2,6-Dichlorobenzoxazole | CAS#:3621-82-7 | Chemsrc [chemsrc.com]

- 7. lookchem.com [lookchem.com]

- 8. 2,6-Dichlorobenzoxazole | High-Purity Reagent | RUO [benchchem.com]

- 9. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 10. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 11. 2,6-Dichlorobenzoxazole|3621-82-7 - MOLBASE Encyclopedia [m.molbase.com]

Spectroscopic Data of 2,7-Dichlorobenzoxazole: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 2,7-Dichlorobenzoxazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific isomer is not widely published, this document synthesizes information from closely related analogues and foundational spectroscopic principles to offer a robust predictive characterization. This guide is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, enabling accurate identification, structural elucidation, and further investigation of this and similar molecular scaffolds. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to the structural verification of this compound.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a class of bicyclic heterocyclic compounds that have garnered substantial interest in the pharmaceutical industry due to their wide range of biological activities. The fusion of a benzene ring with an oxazole ring creates a privileged scaffold that can be readily functionalized to interact with various biological targets. Dichloro-substituted benzoxazoles, in particular, are important intermediates in the synthesis of more complex molecules, with the position of the chlorine atoms significantly influencing the compound's reactivity and biological profile. This compound, with its unique substitution pattern, presents a distinct electronic and steric environment that is ripe for exploration in the development of novel therapeutic agents.

A comprehensive understanding of the spectroscopic signature of this compound is paramount for any research and development endeavor. Spectroscopic techniques such as NMR, IR, and MS provide a non-destructive and highly informative means of confirming the molecular structure, assessing purity, and understanding the chemical environment of the molecule. This guide will provide an in-depth examination of the expected spectroscopic data for this compound.

Synthesis and Characterization Workflow

The synthesis of substituted benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. For this compound, a plausible synthetic route would involve the reaction of 2-amino-6-chlorophenol with a suitable carbonyl source, followed by chlorination at the 2-position. A study by Jayanna et al. on the "Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives" (an alternative nomenclature for this compound) confirms that such compounds have been synthesized and characterized using a suite of spectroscopic methods.[1][2][3]

The general workflow for the characterization of a newly synthesized batch of this compound would follow a logical progression of spectroscopic analyses to confirm its identity and purity.

Caption: A typical workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the two chlorine atoms and the benzoxazole ring system.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.5 - 7.7 | d | J ≈ 8.0 |

| H-5 | ~7.2 - 7.4 | t | J ≈ 8.0 |

| H-6 | ~7.4 - 7.6 | d | J ≈ 8.0 |

Disclaimer: These are predicted values based on known substituent effects and data from related isomers. Actual experimental values may vary.

The downfield shift of these protons is due to the deshielding effect of the aromatic system and the electronegative chlorine and oxygen atoms. The ortho and para relationships between the protons will lead to the predicted doublet and triplet splitting patterns.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will provide information about the number of unique carbon atoms and their chemical environments. The spectrum is expected to show seven distinct signals.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-3a | ~140 - 145 |

| C-4 | ~115 - 120 |

| C-5 | ~125 - 130 |

| C-6 | ~120 - 125 |

| C-7 | ~130 - 135 |

| C-7a | ~148 - 152 |

Disclaimer: These are predicted values. Actual experimental values may vary.

The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The carbon atom at the 2-position (C-2) is expected to be significantly downfield due to its attachment to both a nitrogen and a chlorine atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the aromatic ring and the C-Cl bonds.

Expected Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1450 | C=C aromatic ring stretch | Medium to Strong |

| 1250 - 1000 | C-O-C stretch (in oxazole ring) | Strong |

| 850 - 750 | C-Cl stretch | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

The presence of strong absorption bands in the lower frequency region (below 900 cm⁻¹) will be indicative of the C-Cl stretching vibrations and the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum will show a molecular ion peak corresponding to its exact mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.

Expected Mass Spectrometry Data for this compound:

-

Molecular Formula: C₇H₃Cl₂NO

-

Molecular Weight: 187.01 g/mol

-

Expected Molecular Ion Peaks (m/z):

-

[M]⁺: 187 (corresponding to ³⁵Cl, ³⁵Cl)

-

[M+2]⁺: 189 (corresponding to ³⁵Cl, ³⁷Cl)

-

[M+4]⁺: 191 (corresponding to ³⁷Cl, ³⁷Cl)

-

-

Expected Isotopic Ratio: Approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively.

Fragmentation Pathway:

The fragmentation of the this compound molecular ion under electron impact is expected to proceed through characteristic pathways involving the loss of chlorine, carbon monoxide, and hydrogen cyanide.

Caption: A simplified predicted fragmentation pathway for this compound in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound, while not extensively documented in publicly available literature, can be confidently predicted based on established spectroscopic principles and data from analogous compounds. This technical guide provides a foundational understanding of the expected NMR, IR, and MS data, which is crucial for any researcher working with this important heterocyclic scaffold. The provided predictive data and analytical workflows will aid in the unambiguous identification and structural verification of this compound, thereby facilitating its use in the synthesis of novel compounds with potential therapeutic applications. Further experimental validation of this data will be a valuable contribution to the chemical and pharmaceutical sciences.

References

-

Jayanna, N. D., Vagdevi, H. M., Dharshan, J. C., Prashith Kekuda, T. R., Hanumanthappa, B. C., & Gowdarshivannanavar, B. C. (2013). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Journal of Chemistry, 2013, 1–9. [Link][1][2][3]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

The Pharmacological Potential of 2,7-Dichlorobenzoxazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] This guide delves into the specific potential of 2,7-dichlorobenzoxazole derivatives, a subclass poised for significant therapeutic application. By examining the influence of dichlorination on the benzoxazole core, we explore the resulting anticancer, antimicrobial, and anti-inflammatory activities. This document provides an in-depth analysis of synthetic strategies, mechanisms of action, structure-activity relationships, and detailed experimental protocols to empower researchers and drug development professionals in harnessing the potential of these promising compounds.

Introduction: The Benzoxazole Core and the Impact of Dichlorination

Benzoxazole, a heterocyclic compound featuring a fused benzene and oxazole ring, is a privileged scaffold in numerous pharmacologically active agents.[3][4] Its derivatives are known to exhibit a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[4][5][6][7] The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core structure.[1]

Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the therapeutic efficacy of lead compounds. The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[8][9] This guide focuses on derivatives of this compound, exploring how this specific substitution pattern influences the molecule's interaction with key biological systems.

Synthetic Strategies for Dichlorinated Benzoxazoles

The synthesis of dichlorinated benzoxazole derivatives typically involves multi-step reaction sequences. A common approach begins with the appropriate substituted aminophenol, which undergoes cyclization to form the benzoxazole ring, followed by chlorination, or vice-versa.

One established method for synthesizing a related compound, 2,6-dichlorobenzoxazole, involves heating 2-aminophenol with urea in o-dichlorophenol, followed by chlorination.[10] A more general and adaptable laboratory synthesis for a 5,7-dichloro-2-hydrazino-1,3-benzoxazole nucleus has also been reported, which can then be used as a versatile intermediate to generate a variety of derivatives by reacting it with aliphatic acids, active methylene compounds, or esters.[11]

A generalized synthetic pathway can be visualized as follows:

Caption: Generalized workflow for the synthesis of dichlorobenzoxazole derivatives.

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Benzoxazole derivatives are well-documented for their potent anticancer activities, which are exerted through various mechanisms such as the inhibition of key enzymes in cancer progression, induction of apoptosis, and modulation of critical signaling pathways.[1][12]

Mechanism of Action: Apoptosis Induction

A primary mechanism by which many benzoxazole compounds exhibit cytotoxic effects is through the induction of apoptosis, or programmed cell death. This is often achieved by targeting key proteins in the apoptotic cascade, such as caspases.[12] For instance, some benzoxazole derivatives have been shown to induce caspase-3 dependent apoptosis.[12] The process typically involves the activation of a cascade of signaling events that lead to the dismantling of the cancer cell.

Caption: Potential apoptotic pathways targeted by benzoxazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of benzoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency. The table below summarizes the activity of representative substituted benzoxazoles from the literature to provide a comparative context.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazole-1,3,4-Oxadiazole Hybrids | A549 (Lung) | 0.13 ± 0.014 | [1] |

| MCF-7 (Breast) | 0.10 ± 0.013 | [1] | |

| HT-29 (Colon) | 0.22 ± 0.017 | [1] | |

| 2-Arylbenzoxazoles | NCI-H460 (NSCLC) | 0.4 | [1] |

| Benzoxazole Triazolotriazines (Comp. 8e) | HepG2 (Liver) | 5.13 | [13] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzoxazole derivatives have emerged as promising anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[14][15] The therapeutic benefit of selective COX-2 inhibition lies in reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[14][15]

Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory effects of many benzoxazoles is the selective inhibition of the COX-2 enzyme.[15] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15] By blocking COX-2, these compounds can effectively reduce the inflammatory response. Some derivatives have also been found to inhibit myeloid differentiation protein 2 (MD2), which is a key adaptor protein in the inflammatory signaling pathway involving Toll-like receptor 4 (TLR4).[16]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[8] Benzoxazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[7][9][17] The presence of halogen atoms on the benzoxazole ring can enhance antimicrobial potency by increasing the lipophilicity of the compound, which may facilitate its penetration through the microbial cell wall.[9]

Structure-Activity Relationship (SAR) Insights

Studies on benzoxazole derivatives have revealed key SAR insights for antimicrobial activity:

-

Position 2 Substitution: This position is considered crucial for biological activity.[5][9]

-

Position 5 and 7 Halogenation: The presence of halogens, such as chlorine, at these positions can increase lipophilicity and thereby improve penetration through the microbial cell wall.[9][11]

-

Electron-withdrawing groups: Substituents that withdraw electrons at position 2 can be favorable for antibacterial activity.[9]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives against human cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This assay provides a quantitative measure of a compound's potency against a specific microbial strain.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17]

Future Perspectives and Conclusion

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications warrants further investigation. Future research should focus on optimizing the scaffold to enhance potency and selectivity, as well as conducting in-depth preclinical studies to evaluate their pharmacokinetic and toxicological profiles. The versatility of the benzoxazole core allows for extensive chemical modifications, providing a robust platform for the development of next-generation therapeutics.[1]

References

- BenchChem. (n.d.). Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles.

- Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & El-Gazzar, M. G. (2019). Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. Anticancer Agents in Medicinal Chemistry, 19(17), 2120-2129.

- Jauhari, A., Sharma, S., & Singh, R. (2010). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Medicinal Chemistry Research, 19(3), 267-279.

- Kakkar, S., et al. (2018). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 1(11), 1-5.

- Stancheva, S., Zasheva, D., & Georgieva, M. (2019). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 24(18), 3326.

- Khan, M. A., et al. (2018). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Letters in Drug Design & Discovery, 15(12), 1275-1286.

- Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145.

- Kumar, A., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(11), 1083-1088.

- Singh, P., & Kaur, M. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Journal of the Iranian Chemical Society, 21(2), 1-33.

- Jayanna, N. D., et al. (2013). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Journal of Chemistry, 2013, 1-8.

- Pulingam, T., et al. (2022). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Antibiotics, 11(2), 173.

- Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326.

- Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C, 67(7-8), 381-390.

- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 93.

- Jabbar, S. S. (2018). MOST COMMON BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENT (1990-2018). International Journal of Pharmacy & Technology, 10(4), 6695-6712.

- PrepChem. (n.d.). Synthesis of 2,6-dichlorobenzoxazole.

- Sharma, D., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1285, 135432.

- LookChem. (n.d.). Cas 3621-82-7, 2,6-Dichlorobenzoxazole.

- Kaur, H., et al. (2023). Biological activities of benzoxazole and its derivatives. Synthetic Communications, 53(1), 1-26.

- Sharma, R., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 226-233.

- Wacławska, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 729-741.

- Google Patents. (n.d.). CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.

- Gao, S., et al. (2012). Synthesis and biological activity of some novel N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives. Heterocyclic Communications, 18(5-6), 245-248.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journal.ijresm.com [journal.ijresm.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs | MDPI [mdpi.com]

- 13. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dichlorobenzoxazole Scaffolds in Medicinal Chemistry

A Note to the Researcher: The specific scaffold 2,7-dichlorobenzoxazole is not well-documented in publicly available scientific literature. This guide has been constructed by leveraging comprehensive data on closely related and extensively studied dichlorobenzoxazole isomers, such as 2,6-dichlorobenzoxazole and 5,7-dichlorobenzoxazole . The principles of synthesis, reactivity, and biological application detailed herein provide a robust and scientifically grounded framework applicable to the exploration of the 2,7-dichloro isomer and other related structures.

Introduction: The Benzoxazole Core in Drug Discovery

The benzoxazole ring system, an aromatic scaffold comprised of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore for engaging with biological targets.[2] Benzoxazole derivatives are prominent for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The introduction of halogen atoms, particularly chlorine, onto the benzoxazole core significantly modulates the molecule's physicochemical properties. Halogenation can enhance metabolic stability, improve membrane permeability, and provide additional vectors for specific interactions with target proteins, thereby influencing potency and selectivity. Dichlorinated benzoxazoles, in particular, serve as versatile intermediates for creating diverse libraries of bioactive compounds.[5]

The Dichlorobenzoxazole Scaffold: Synthesis and Properties

Dichlorobenzoxazole isomers like 2,5-, 2,6-, and 5,7-dichlorobenzoxazole are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7] They typically present as white to off-white crystalline solids with moderate solubility in organic solvents.[6]

Key Physicochemical Properties (2,6-Isomer)

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO | [8] |

| Molecular Weight | 188.01 g/mol | [8] |

| CAS Number | 3621-82-7 | [8] |

| Appearance | White crystalline solid | [7] |

Rationale of Synthetic Routes

The synthesis of dichlorobenzoxazole cores is a critical first step in drug development. The chosen pathway must be efficient, high-yielding, and scalable. Common strategies involve the cyclization of an appropriately substituted aminophenol or the chlorination of a pre-formed benzoxazole precursor.

One prevalent and industrially relevant approach involves the chlorination of a 6-chlorobenzoxazolone intermediate. This method is advantageous as it avoids the use of highly toxic reagents like phosgene and offers a high-yield, straightforward route suitable for large-scale production.[9] The use of phosphorus oxychloride as both a reagent and solvent simplifies the process by eliminating the need to separate intermediates.[9]

Another effective method starts from a mercaptobenzoxazole precursor. This route leverages reagents like thionyl chloride or bis(trichloromethyl) carbonate to achieve chlorination, offering mild reaction conditions and high purity of the final product.[10][11][12]

Medicinal Chemistry Applications & Biological Activities

The dichlorobenzoxazole scaffold is a privileged structure for generating compounds with significant therapeutic potential. The chlorine atoms serve as both key interacting groups and synthetic handles for further derivatization.

Antimicrobial and Antifungal Activity

Derivatives of 5,7-dichlorobenzoxazole have demonstrated significant antimicrobial activities.[13] By functionalizing the 2-position of the ring, researchers have developed novel compounds incorporating triazole and pyrazole moieties. Several of these derivatives exhibit potent inhibition against various bacterial and fungal strains, highlighting the scaffold's utility in developing new anti-infective agents.[13]

Anticancer and Cytotoxic Activity

The scaffold is also a promising foundation for anticancer agents. Certain 5,7-dichloro-1,3-benzoxazole derivatives have emerged as leading cytotoxic agents in screening studies.[13] The mechanism of action for many benzoxazole-based anticancer drugs involves the inhibition of critical cellular targets like kinases (EGFR, HER2) or the disruption of cell division processes.[2]

Enzyme Inhibition

The rigid framework of the dichlorobenzoxazole core is well-suited for fitting into the active sites of enzymes. Novel derivatives of 5,7-dichlorobenzoxazole have been identified as strong inhibitors of enzymes like pancreatic lipase, suggesting potential applications in metabolic disorders.[13]

Table 1: Biological Activities of 5,7-Dichlorobenzoxazole Derivatives

| Derivative Type | Biological Activity | Key Findings | Reference |

| Triazole Fused | Antimicrobial | Significant activity against tested bacterial strains. | [13] |

| Pyrazole Fused | Cytotoxic, Antimicrobial | Emerged as a leading cytotoxic agent and showed antimicrobial effects. | [13] |

| Triazine Fused | Enzyme Inhibition | Strong inhibitory activity against pancreatic lipase. | [13] |

Structure-Activity Relationship (SAR) Insights

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing a chemical scaffold into a potent and selective drug candidate. For benzoxazole derivatives, SAR studies reveal that the nature and position of substituents dramatically influence biological activity.

-

Role of Halogens: The presence and position of chlorine atoms on the benzene ring are critical. They often contribute to hydrophobic interactions within the target's binding pocket and can block sites of metabolic degradation, increasing the compound's half-life.

-

Substituents at the 2-Position: The 2-position of the benzoxazole ring is a primary site for modification. The chlorine at this position is highly reactive and can be displaced by various nucleophiles to build a diverse library of compounds.[5] SAR studies show that introducing different heterocyclic rings (like triazoles or pyrazoles) at this position can lead to compounds with distinct biological profiles, from antimicrobial to cytotoxic.[13]

-

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the benzoxazole ring system, which in turn affects its binding affinity to biological targets.[14] For some target classes, electron-withdrawing groups enhance activity, while for others, electron-donating groups are preferred.[15]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of dichlorobenzoxazole-based compounds, adapted from authoritative sources.

Protocol: Synthesis of 2,6-Dichlorobenzoxazole[10]

This protocol describes a high-yield synthesis from a mercaptobenzoxazole precursor using tris(trichloromethyl)carbonate (TCCF).

Rationale: This method is chosen for its operational simplicity and high purity yield. TCCF serves as a safer solid phosgene equivalent for the chlorination step. The staged heating protocol ensures controlled decomposition and reaction.

Methodology:

-

Reaction Setup: In a 500-mL four-neck reaction flask equipped with a stirrer, thermometer, and condenser, add 6-chlorobenzo[d]oxazole-2(3H)-thione (50 g, 0.27 mol), toluene (300 mL), and tris(trichloromethyl)carbonate (40 g, 0.135 mol).

-

Heating Protocol: Slowly warm the reaction mixture to 50°C. Continue to increase the temperature at a rate of 0.5°C/min, holding for 10 minutes after each 10°C increase.

-

Reaction: Once the temperature reaches 105°C, maintain the reaction for 1 hour.

-

Work-up: Upon completion, remove the solvent by distillation under reduced pressure.

-

Crystallization: The hot residue is removed and allowed to cool, inducing crystallization.

-

Isolation: The resulting crystals of 2,6-dichlorobenzoxazole are collected. (Expected Yield: ~98%).

Protocol: Synthesis of a 2-Hydrazino-5,7-dichlorobenzoxazole Intermediate[13]

This protocol details the key step of converting the 2-chloro group into a hydrazino group, a versatile handle for further derivatization.

Rationale: Hydrazine hydrate is a potent nucleophile that readily displaces the activated chlorine at the 2-position. This creates a highly useful intermediate for building heterocyclic systems like pyrazoles and triazoles.

Methodology:

-

Reaction Setup: A mixture of the starting 2,5,7-trichlorobenzoxazole (0.01 mol) and hydrazine hydrate (99%, 0.02 mol) in ethanol (20 mL) is prepared in a round-bottom flask.

-

Reaction: The mixture is refluxed for 5-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled and poured into ice-cold water.

-

Isolation: The solid product that separates out is filtered, washed thoroughly with water, and dried.

-

Purification: The crude product is recrystallized from ethanol to yield pure 2-hydrazino-5,7-dichlorobenzoxazole.

Protocol: In-Vitro Antimicrobial Screening (Tube Dilution Method)[4]

Rationale: The tube dilution method is a standard and reliable technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, providing quantitative data on its antimicrobial potency.

Methodology:

-

Preparation: Prepare serial dilutions of the synthesized test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Inoculate each tube with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for 24 hours).

-

Analysis: After incubation, visually inspect the tubes for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Controls: Include positive (microorganism with no compound) and negative (medium only) controls, as well as a standard antibiotic (e.g., ofloxacin) for comparison.

Future Perspectives and Conclusion

Dichlorobenzoxazole scaffolds represent a highly validated and versatile platform in medicinal chemistry. While isomers like 2,6- and 5,7-dichlorobenzoxazole have been well-explored, significant opportunities remain. The systematic exploration of less-documented isomers, such as the titular this compound, could unveil novel biological activities and intellectual property.

Future work should focus on:

-

Developing efficient synthetic routes for under-explored isomers.

-

Employing computational tools like molecular docking to predict potential biological targets and guide the design of new derivatives.[2]

-

Expanding the diversity of substituents at the 2-position to probe a wider range of biological targets.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-Dichlorobenzoxazole | High-Purity Reagent | RUO [benchchem.com]

- 6. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]

- 10. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 11. 2,5-Dichlorobenzooxazole synthesis - chemicalbook [chemicalbook.com]

- 12. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoxazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzoxazole scaffold, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a quintessential example of such a structure.[1] Its planar geometry, coupled with the presence of hydrogen bond-accepting nitrogen and oxygen atoms, allows for multifaceted interactions with biomacromolecules, including π–π stacking and hydrophobic interactions.[2]

The significance of the benzoxazole core is underscored by its presence in numerous natural products and its role as a structural isostere of naturally occurring nucleic bases like adenine and guanine, which facilitates interaction with the biopolymers of living systems.[1][3][4] This inherent bio-compatibility has propelled benzoxazole and its derivatives to the forefront of drug discovery, leading to the development of compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[5][6][7] This guide provides a technical overview of the synthesis, biological activities, and therapeutic potential of benzoxazole derivatives, offering field-proven insights for professionals in drug development.

Part 1: Synthetic Strategies for Building the Benzoxazole Core

The versatility of the benzoxazole scaffold is matched by the robustness of its synthetic methodologies. The most prevalent and historically significant approach involves the condensation of 2-aminophenols with various carbonyl-containing substrates.[8] This strategy has been refined over decades to include a variety of catalysts and reaction conditions, including eco-friendly protocols.

Core Synthesis: Condensation of 2-Aminophenols

The cornerstone of benzoxazole synthesis is the reaction between a 2-aminophenol and a carboxylic acid or its derivative (e.g., aldehydes, acid chlorides).[2][8] The causality behind this choice lies in the ortho-positioning of the hydroxyl and amino groups, which facilitates a spontaneous intramolecular cyclization following the initial condensation.

Mechanism Rationale:

-

Amide/Imine Formation: The amino group of the 2-aminophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde or carboxylic acid, forming a Schiff base or amide intermediate.

-

Intramolecular Cyclization: The hydroxyl group then attacks the imine carbon or the amide carbonyl, leading to the formation of the five-membered oxazole ring.

-

Dehydration/Aromatization: A final dehydration step results in the stable, aromatic benzoxazole ring system.

Below is a generalized workflow for this fundamental synthesis.

Caption: General workflow for benzoxazole synthesis.

Experimental Protocol: Synthesis via Aldehyde Condensation

This protocol describes a common, solvent-free synthesis using a reusable acid catalyst, reflecting a move towards greener chemistry.[8]

Objective: To synthesize 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde.

Materials:

-

2-Aminophenol (1 eq.)

-

Benzaldehyde (1 eq.)

-

Brønsted acidic ionic liquid gel catalyst (or similar reusable acid catalyst) (0.1 eq.)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: Combine 2-aminophenol, benzaldehyde, and the acid catalyst in a round-bottom flask equipped with a magnetic stir bar.

-

Heating: Heat the reaction mixture to 130°C under solvent-free conditions for 5 hours with continuous stirring.[8] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dissolve the reaction mixture in ethyl acetate.

-

Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine to remove unreacted acid and water-soluble impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-phenylbenzoxazole.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][9]

Part 2: A Spectrum of Biological Activity

The benzoxazole scaffold's true power lies in its broad and potent biological activities. By modifying substituents, particularly at the 2- and 5-positions, medicinal chemists can fine-tune the molecule's interaction with specific biological targets.[10]

Anticancer Activity

Benzoxazole derivatives have emerged as a highly promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[11][12][13]

Mechanism of Action: VEGFR-2 Inhibition A critical mechanism for many benzoxazole-based anticancer agents is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[14] By blocking the ATP-binding site of this receptor kinase, benzoxazole derivatives halt the downstream signaling cascade that promotes endothelial cell proliferation and migration.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Quantitative Data: Anti-proliferative Activity The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bis-benzoxazoles | Breast (MCF-7) | 0.8 - 5.2 | [11] |

| 2-Arylbenzoxazoles | Lung (A549) | 1.5 - 10.3 | [10] |

| Benzoxazole-Amides | Liver (HepG2) | 3.22 - 25.1 | [15] |

| Phortress Analogues | Colon (HT-29) | 0.05 - 1.2 | [16] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, demanding the development of new antimicrobial agents.[6] Benzoxazole derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[9][17]

Mechanism of Action: DNA Gyrase Inhibition A primary target for benzoxazole-based antibacterial agents is DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication.[18][19] By inhibiting this enzyme, the compounds prevent bacterial DNA replication and repair, leading to cell death. This mechanism is attractive because DNA gyrase is present in bacteria but not in humans, offering a degree of selective toxicity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzoxazole derivative against Staphylococcus aureus.

Materials:

-

Synthesized benzoxazole derivative

-

S. aureus bacterial culture (e.g., ATCC 29213)

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

Sterile test tubes

-

Micropipettes

-

Incubator (37°C)

-

Standard antibiotic (e.g., Ofloxacin) as a positive control[6]

-

DMSO (for dissolving compounds)

Methodology:

-

Stock Solution: Prepare a stock solution of the benzoxazole derivative in DMSO.

-

Serial Dilutions: Perform a two-fold serial dilution of the compound in nutrient broth across a series of sterile test tubes to achieve a range of concentrations.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Inoculate each tube (including a no-drug growth control) with the bacterial suspension.

-

Incubation: Incubate all tubes at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6][19]

Quantitative Data: Antimicrobial Activity (MIC)

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 2,5-Disubstituted Benzoxazoles | P. aeruginosa | 16 | [20] |

| Benzoxazole-Sulfonamides | E. coli | 25 | [19] |

| Benzoxazole-Benzimidazoles | B. subtilis | 1.14 x 10⁻³ µM | [6] |

| 2-Phenylbenzoxazoles | C. albicans | 50 - 100 | [19] |

Anti-inflammatory and Other Activities

The benzoxazole scaffold is also the foundation for potent anti-inflammatory agents. Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Benoxaprofen and Flunoxaprofen contain this core structure.[6][10] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[7][21]

Furthermore, research has demonstrated the potential of benzoxazole derivatives as:

Part 3: Structure-Activity Relationship (SAR) and Future Directions

Optimizing the therapeutic potential of benzoxazole derivatives requires a deep understanding of their structure-activity relationships (SAR). Research has consistently shown that the biological activity of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system.

Key Positions for Modification:

-

C2-Position: This is the most frequently modified position. Attaching various aryl or heterocyclic groups at C2 can drastically influence target specificity and potency. For example, substituting with phenyl rings often enhances anticancer and antimicrobial activities.[19]

-